molecular formula C13H14IN3O2S B11098263 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-dimethylcarbamimidothioate

1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N,N'-dimethylcarbamimidothioate

Cat. No.: B11098263
M. Wt: 403.24 g/mol
InChI Key: FOFJNAKKMSFVBN-UHFFFAOYSA-N
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Description

1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methylamino group, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multiple steps, starting with the preparation of the iodophenyl precursorThe final step involves the formation of the dioxopyrrolidine ring under controlled conditions, often using a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, which can be further utilized in various applications .

Scientific Research Applications

1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-IODOPHENYL)-3-{[(METHYLAMINO)(METHYLIMINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The iodophenyl group may facilitate binding to aromatic receptors, while the methylamino and methylimino groups can interact with nucleophilic sites on enzymes and proteins. The dioxopyrrolidine ring may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H14IN3O2S

Molecular Weight

403.24 g/mol

IUPAC Name

[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-dimethylcarbamimidothioate

InChI

InChI=1S/C13H14IN3O2S/c1-15-13(16-2)20-10-7-11(18)17(12(10)19)9-5-3-8(14)4-6-9/h3-6,10H,7H2,1-2H3,(H,15,16)

InChI Key

FOFJNAKKMSFVBN-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)I

Origin of Product

United States

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